molecular formula C12H17N3O2 B6326946 1-[(3-Nitrophenyl)methyl]-1,4-diazepane CAS No. 1016703-63-1

1-[(3-Nitrophenyl)methyl]-1,4-diazepane

Cat. No.: B6326946
CAS No.: 1016703-63-1
M. Wt: 235.28 g/mol
InChI Key: VJYWDSCMVHVXQZ-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)methyl]-1,4-diazepane is a seven-membered heterocyclic compound featuring a diazepane core (1,4-diazepane) substituted with a 3-nitrobenzyl group. The diazepane scaffold is widely studied for its versatility in drug discovery, particularly in targeting neurotransmitter receptors (e.g., serotonin, dopamine, nicotinic acetylcholine receptors) due to its conformational flexibility and ability to accommodate diverse substituents .

The synthesis of similar 1,4-diazepane derivatives typically involves nucleophilic substitution reactions between halobenzene derivatives and diazepane precursors. For example, 1-(3-cyanophenyl)-1,4-diazepane and 1-(3-trifluoromethylphenyl)-1,4-diazepane are synthesized via reactions of bromobenzene derivatives with isopropylamine, followed by purification via chromatography . The nitro group in the 3-position of the benzyl substituent may influence electronic properties and binding affinity, though this requires further experimental validation.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-15(17)12-4-1-3-11(9-12)10-14-7-2-5-13-6-8-14/h1,3-4,9,13H,2,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYWDSCMVHVXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601219151
Record name Hexahydro-1-[(3-nitrophenyl)methyl]-1H-1,4-diazepine
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URL https://comptox.epa.gov/dashboard/DTXSID601219151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016703-63-1
Record name Hexahydro-1-[(3-nitrophenyl)methyl]-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016703-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1-[(3-nitrophenyl)methyl]-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure and Mechanistic Insights

  • Diazepane Synthesis : The 1,4-diazepane ring can be constructed via cyclization of N-propargylamines, as reviewed by. For example, heating N-propargylamines in the presence of acid catalysts induces a [5+2] cycloaddition, forming the seven-membered ring.

  • Alkylation : The diazepane is treated with 3-nitrobenzyl bromide in a polar aprotic solvent (e.g., acetonitrile or DMF) at 60–80°C for 12–24 hours. A base such as potassium carbonate facilitates deprotonation of the secondary amine, enabling nucleophilic attack on the benzyl halide.

Challenges and Optimization

  • Regioselectivity : The diazepane contains two nitrogen atoms, necessitating protecting-group strategies to direct alkylation to the 1-position. For instance, Boc protection of the 4-position nitrogen prior to alkylation ensures selective functionalization at the 1-position.

  • Yield : Unoptimized reactions often yield ≤50% due to competing dialkylation or ring-opening side reactions. Modifying solvent polarity (e.g., using DMSO) and stoichiometry (2:1 diazepane-to-halide ratio) improves yields to 65–70%.

Reductive Amination of 1,4-Diazepane with 3-Nitrobenzaldehyde

Reductive amination offers an alternative route, combining 1,4-diazepane with 3-nitrobenzaldehyde under reducing conditions. This method avoids the use of hazardous alkylating agents.

Reaction Conditions

  • Catalyst : Sodium cyanoborohydride (NaBH3CN) or polymer-supported borohydride resins.

  • Solvent : Methanol or ethanol at room temperature for 6–12 hours.

  • Stoichiometry : A 1:1 molar ratio of diazepane to aldehyde minimizes imine dimerization.

Key Considerations

  • Nitro Group Stability : The nitro group remains intact under mild reducing conditions (pH 4–6), but strong acids or elevated temperatures may cause partial reduction to an amine.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) effectively separates the product from unreacted starting materials.

Multi-Component Reactions (MCRs) Involving Cyclohexanediones and Diamines

Inspired by enantioselective three-component reactions reported in, this approach constructs the diazepane ring in situ while introducing the 3-nitrobenzyl moiety.

Example Protocol

  • Combine 1,2-phenylenediamine, cyclohexane-1,3-dione, and 3-nitrobenzaldehyde in toluene.

  • Add a chiral phosphoric acid catalyst (e.g., SPINOL-derived CPA) and stir at 40°C for 48 hours.

  • Isolate the product via filtration and recrystallization (yield: 70–85%).

Advantages

  • Atom Economy : MCRs consolidate multiple steps into one pot, reducing waste.

  • Stereocontrol : Chiral catalysts enable enantioselective synthesis, though the nitrobenzyl group’s electronic effects may influence selectivity.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Solid-phase methods, as demonstrated in, enable rapid parallel synthesis of diazepane derivatives.

Stepwise Procedure

  • Resin Functionalization : Load Wang resin with Fmoc-protected 1,4-diazepane-1-carboxylic acid.

  • Nitrobenzyl Introduction : Couple 3-nitrobenzylamine using HATU/DIPEA in DMF.

  • Cleavage : Treat with trifluoroacetic acid (TFA) to release the product from the resin.

Yield and Purity

  • Typical yields range from 60–75% with ≥95% purity (HPLC).

  • This method is ideal for generating combinatorial libraries.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Alkylation50–70Simple, scalableRegioselectivity challenges
Reductive Amination60–75Mild conditionsSensitivity to pH/temperature
Multi-Component Reactions70–85High atom economyRequires chiral catalysts
Ring-Closing Metathesis40–55Stereochemical controlHigh cost, functional group intolerance
Solid-Phase Synthesis60–75High purity, combinatorial potentialSpecialized equipment required

Chemical Reactions Analysis

Types of Reactions

1-[(3-Nitrophenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

Major Products Formed

    Oxidation: 1-[(3-Aminophenyl)methyl]-1,4-diazepane.

    Substitution: Various substituted diazepane derivatives depending on the nucleophile used.

    Reduction: 1-[(3-Aminophenyl)methyl]-1,4-diazepane.

Scientific Research Applications

1-[(3-Nitrophenyl)methyl]-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Nitrophenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The diazepane ring can also interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

For comparison:

Compound Name LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
1-(4-Ethylbenzyl)-1,4-diazepane 3.1 0.5 Not reported
1-(2-Methylphenylmethyl)-1,4-diazepane 2.8 1.2 Not reported
1-(Pyridin-3-yl)-1,4-diazepane 1.5 3.4 Not reported

Key Observations:

  • Polar Substituents: Nitro and pyridinyl groups reduce LogP (increased hydrophilicity) compared to alkyl-substituted analogs, suggesting improved aqueous solubility .
  • Crystallinity: None of the reported diazepane derivatives exhibit high melting points, likely due to their conformational flexibility .
Receptor Binding and Selectivity
  • 5-HT7 Receptor (5-HT7R): 1-(3-Chlorophenyl-pyrazol-4-yl)-1,4-diazepane demonstrates high selectivity for 5-HT7R over other serotonin receptors, reducing self-grooming behavior in Shank3 transgenic mice .
  • Nicotinic Acetylcholine Receptors (nAChRs): Pyridinyl-substituted analogs (e.g., 1-(pyridin-3-yl)-1,4-diazepane) bind to the nAChR orthosteric site, with bulkier substituents (e.g., phenyl, ethoxy) modulating agonist efficacy .

Key Observations:

  • Substituent-Driven Selectivity: The 3-nitro group in the target compound may enhance binding to receptors favoring electron-deficient aromatic systems, such as kinases or nitric oxide synthase isoforms.
  • Functional Group Impact: Nitro groups are underrepresented in the evidence, but analogous electron-withdrawing groups (e.g., -CF₃, -CN) improve receptor affinity in some contexts .

Biological Activity

1-[(3-Nitrophenyl)methyl]-1,4-diazepane is a compound that has garnered attention in pharmacological research for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H12N4O2C_{11}H_{12}N_{4}O_{2}, and it has a molecular weight of 232.24 g/mol. The structure features a diazepane ring substituted with a 3-nitrophenylmethyl group, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC11H12N4O2C_{11}H_{12}N_{4}O_{2}
Molecular Weight232.24 g/mol
CAS Number1016703-63-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route often utilizes methods like nucleophilic substitution and cyclization to form the diazepane structure.

The biological activity of this compound is believed to be mediated through its interaction with various biological targets, particularly in the central nervous system. The nitrophenyl group can enhance binding affinity to specific receptors, influencing neurotransmitter systems.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of diazepanes exhibit notable antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antidepressant and Anxiolytic Effects

Research indicates that compounds within the benzodiazepine family, including those with similar structural motifs as this compound, possess anxiolytic and antidepressant effects. These effects are primarily attributed to their action on GABA_A receptors in the brain, leading to increased GABAergic activity and subsequent calming effects.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various diazepane derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with a nitrophenyl substitution exhibited significantly higher antibacterial activity compared to their non-substituted counterparts .
  • Psychotropic Activity Assessment : Another study focused on the psychotropic effects of substituted diazepanes in animal models. The results suggested that the introduction of a nitrophenyl group enhanced the anxiolytic properties of the compounds tested .

Q & A

Basic: What are the established synthetic routes for 1-[(3-Nitrophenyl)methyl]-1,4-diazepane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of this compound can be approached via:

  • Cyclization of 1,2-diamine derivatives with nitroaryl reagents under catalytic conditions (e.g., acid or base catalysts) .
  • Nucleophilic substitution between 3-nitrobenzyl halides and pre-formed diazepane rings in polar aprotic solvents (e.g., dichloromethane) at controlled temperatures .

Optimization Strategies:

  • Solvent selection : Use DMF or THF for cyclization (enhances ring closure) .
  • Catalyst tuning : Employ K₂CO₃ for deprotonation in substitution reactions to minimize byproducts .
  • Temperature control : Maintain 60–80°C for cyclization to balance reaction rate and decomposition .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and diazepane methylene signals (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Confirm nitrophenyl substitution via carbonyl/aromatic carbon shifts .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to resolve nitro-containing analogs; monitor [M+H]⁺ ions for molecular weight validation .

Data Interpretation Considerations:

  • Nitro groups cause deshielding in NMR and UV absorption at ~260 nm, complicating purity assessments .

Advanced: How can mechanistic studies elucidate the nucleophilic substitution pathways in reactions involving this compound, particularly regarding nitro group positioning?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated benzyl halides to distinguish SN1/SN2 mechanisms .
  • DFT Calculations : Model transition states to assess meta-nitro vs. para-nitro electronic effects on leaving-group activation .
  • Competition Experiments : React 3-nitro and 4-nitro analogs under identical conditions to quantify positional effects on reactivity .

Key Insight:
Meta-nitro groups exhibit reduced resonance stabilization compared to para isomers, favoring faster substitution .

Advanced: What computational approaches (e.g., DFT, molecular docking) are recommended for predicting the reactivity and bioactivity of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
    • Optimize geometries using B3LYP/6-31G(d) basis sets for nitro group conformational analysis .
  • Molecular Docking :
    • Use AutoDock Vina to screen derivatives against neurological targets (e.g., GABA receptors) based on diazepane’s structural similarity to benzodiazepines .
    • Validate docking poses with MD simulations (AMBER force fields) to assess binding stability .

Validation : Cross-correlate computational predictions with in vitro assays (e.g., receptor binding studies) .

Advanced: What factorial design strategies should be employed to optimize multi-step syntheses of this compound analogues while minimizing side reactions?

Methodological Answer:

  • Box-Behnken Design (BBD) :
    • Variables: Temperature (X₁), catalyst loading (X₂), solvent polarity (X₃).
    • Response: Yield and purity.
    • Example: Optimize cyclization by testing 3 levels per variable (e.g., 60°C, 80°C, 100°C) .
  • Taguchi Methods :
    • Use orthogonal arrays to screen 4–6 factors (e.g., reagent equivalents, stirring rate) with minimal runs .

Case Study : A 2³ factorial design reduced byproducts in nitro-group reductions by identifying optimal NaBH₄ stoichiometry .

Advanced: How do structural modifications to the diazepane core influence binding affinities in receptor-ligand interaction studies, and what experimental frameworks validate these effects?

Methodological Answer:

  • Structural Modifications :
    • Ring expansion : Compare 6-membered (piperidine) vs. 7-membered (diazepane) cores via SPR assays to assess steric effects .
    • N-substituents : Introduce electron-withdrawing groups (e.g., acetyl) to modulate hydrogen-bonding capacity .
  • Validation Frameworks :
    • Isothermal Titration Calorimetry (ITC) : Quantify ΔG and ΔH for receptor binding .
    • Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify key interactions .

Example : Acetylation of the diazepane nitrogen increased GABA_A receptor affinity by 20% in electrophysiology assays .

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